molecular formula C9H17N3O2 B2707689 2-[(2S)-4-Azidobutan-2-yl]oxyoxane CAS No. 1807919-90-9

2-[(2S)-4-Azidobutan-2-yl]oxyoxane

Cat. No.: B2707689
CAS No.: 1807919-90-9
M. Wt: 199.254
InChI Key: UWHTWSUSWHFFQN-IENPIDJESA-N
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Description

2-[(2S)-4-Azidobutan-2-yl]oxyoxane is a useful research compound. Its molecular formula is C9H17N3O2 and its molecular weight is 199.254. The purity is usually 95%.
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Scientific Research Applications

Azido Derivatives in Synthetic Chemistry

Azido derivatives are pivotal in the synthesis of various complex molecules. For instance, azido compounds have been employed as photolabile protecting groups, enabling selective modifications of molecules upon light exposure. The synthesis and biological activity of a photolabile azido derivative of paclobutrazol, a gibberellin biosynthesis inhibitor, showcase the utility of azido groups in creating bioactive molecules with controlled activation (Hallahan et al., 1988). This example underscores the potential of azido derivatives in drug development and molecular biology research.

Azidation in Material Science

Azides serve as critical intermediates in the development of new materials. The safer cyclic hypervalent iodine reagents for azidation, such as azidobenziodoxolone (ABX), have broad implications in synthesizing azidated compounds. These compounds are instrumental in materials science, offering pathways to create novel polymers and materials with unique properties (Alazet et al., 2018).

Properties

IUPAC Name

2-[(2S)-4-azidobutan-2-yl]oxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-8(5-6-11-12-10)14-9-4-2-3-7-13-9/h8-9H,2-7H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHTWSUSWHFFQN-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN=[N+]=[N-])OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN=[N+]=[N-])OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.